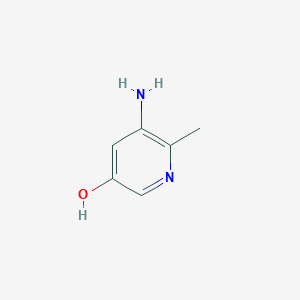![molecular formula C8H16NO+ B14914098 4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
4-Azoniaspiro[3.5]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azoniaspiro[3. This compound is characterized by its spirocyclic structure, which contributes to its unique chemical properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azoniaspiro[3.5]nonan-2-ol typically involves the reaction of a suitable spirocyclic precursor with a quaternizing agent. One common method involves the reaction of spiro[3.5]nonane-2-ol with a quaternizing agent such as methyl iodide or benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azoniaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, thiolates, or amines; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Azoniaspiro[3.5]nonan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as ion exchange membranes for fuel cells.
Wirkmechanismus
The mechanism of action of 4-Azoniaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with phospholipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Comparison
4-Azoniaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure, which imparts higher chemical stability and distinct reactivity compared to its analogs. The compound’s smaller ring size compared to 5-Azoniaspiro[4.4]nonane, 5-Azoniaspiro[4.5]decane, and 5-Azoniaspiro[4.6]undecane results in different steric and electronic properties, making it suitable for specific applications where its analogs may not be as effective .
Eigenschaften
Molekularformel |
C8H16NO+ |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
4-azoniaspiro[3.5]nonan-2-ol |
InChI |
InChI=1S/C8H16NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2/q+1 |
InChI-Schlüssel |
XEHJOSYPNNEARP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+]2(CC1)CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


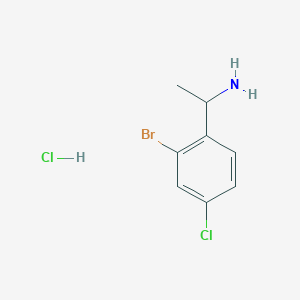

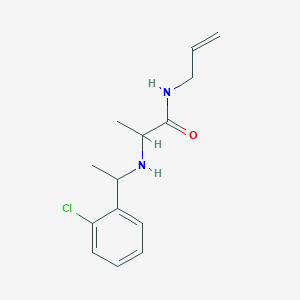
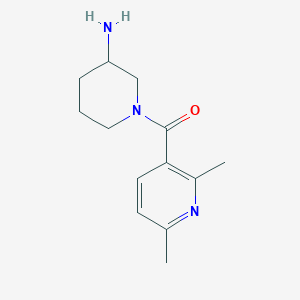


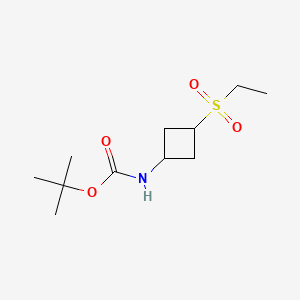
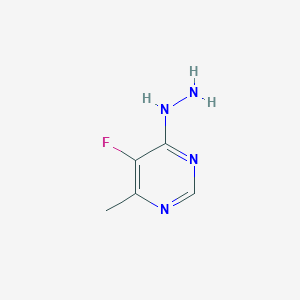
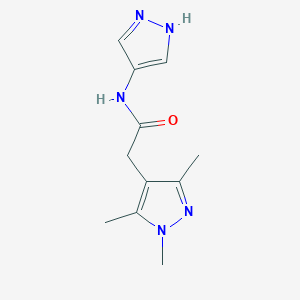
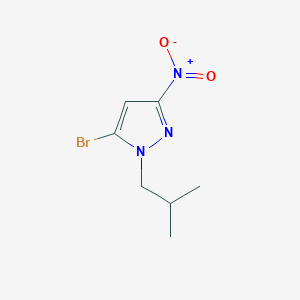
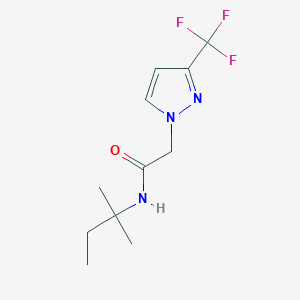

![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
